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molecular formula C20H24N2O B051846 4-(Diphenylmethyl)-1-(2,3-epoxypropyl)piperazine CAS No. 111452-72-3

4-(Diphenylmethyl)-1-(2,3-epoxypropyl)piperazine

Cat. No. B051846
M. Wt: 308.4 g/mol
InChI Key: PNBNIKKSFYNIFB-UHFFFAOYSA-N
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Patent
US09073861B2

Procedure details

In acetone, 1-(diphenylmethyl)piperazine (6.0 g) was dissolved (20 v/w), and potassium carbonate (1.5 eq.) and epibromohydrin (2.0 eq.) were added thereto, and the obtained mixture was heated to reflux for 3.5 hours. The salt produced by the reaction was separated by filtration, and the filtrate was then concentrated in vacuo to obtain a crude product of 1-(diphenylmethyl)-4-(1-(2,3-epoxy)propyl)piperazine.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:26]([CH:28]1[O:30][CH2:29]1)Br>CC(C)=O>[C:14]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:8]2[CH2:9][CH2:10][N:11]([CH2:26][CH:28]3[O:30][CH2:29]3)[CH2:12][CH2:13]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CCNCC1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Br)C1CO1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the obtained mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The salt produced by the reaction
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CCN(CC1)CC1CO1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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